molecular formula C10H5Cl2NO2 B13736768 7,8-Dichloroquinoline-3-carboxylic acid

7,8-Dichloroquinoline-3-carboxylic acid

Cat. No.: B13736768
M. Wt: 242.05 g/mol
InChI Key: DMFMWSWGHMLSGN-UHFFFAOYSA-N
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Description

7,8-Dichloroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloroquinoline-3-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 7,8-dichloroquinoline with chloroform and sodium hydroxide under reflux conditions. The reaction mixture is then acidified to obtain the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The use of phosphorus oxychloride as a chlorinating agent is common in these methods. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dichloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7,8-Dichloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,8-Dichloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The compound can induce oxidative stress by generating free radicals, leading to cell damage and death. This property is particularly useful in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 3,7-Dichloroquinoline-8-carboxylic acid
  • 4,7-Dichloroquinoline
  • Quinclorac

Comparison: 7,8-Dichloroquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring. This structural difference imparts distinct chemical and biological properties compared to other similar compounds. For instance, quinclorac is primarily used as a herbicide, while this compound has broader applications in medicine and industry .

Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

7,8-dichloroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-4H,(H,14,15)

InChI Key

DMFMWSWGHMLSGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)C(=O)O)Cl)Cl

Origin of Product

United States

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